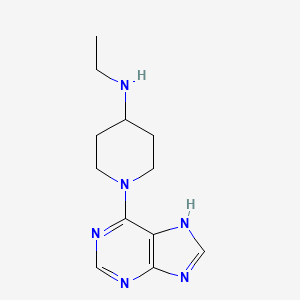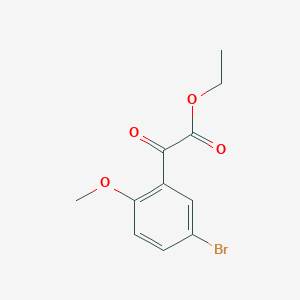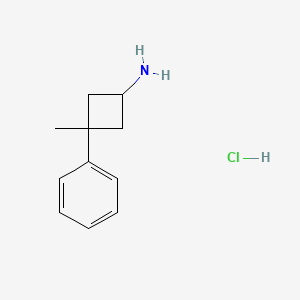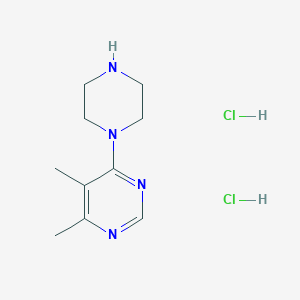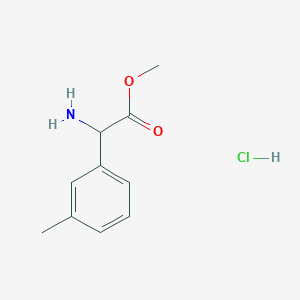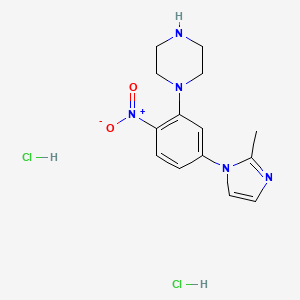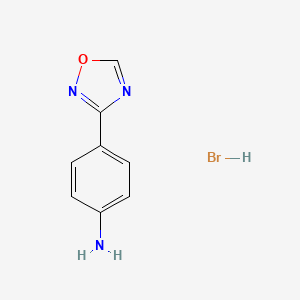
4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide
Overview
Description
“4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide” is a chemical compound with the molecular formula C8H8BrN3O . It is also known by other names such as “4-(1,2,4-Oxadiazol-3-yl)aniline” and "Benzenamine, 4-(1,2,4-oxadiazol-3-yl)-" .
Synthesis Analysis
While specific synthesis methods for “4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide” were not found, oxadiazoles can be synthesized through various methods. For instance, a family of energetic ionic salts containing a 1,2,4-oxadiazole ring were synthesized by the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole (NOA) with sodium dichloroisocyanurate (SDCI) .Molecular Structure Analysis
The molecular structure of “4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide” consists of an oxadiazole ring attached to an aniline group . The molecular weight of the compound is 242.07 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.07 . Other specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide”, focusing on unique applications:
Anti-Cancer Activity
Oxadiazole derivatives have been studied for their potential anti-cancer properties. Research indicates that these compounds can exhibit anti-tumor activities, making them a subject of interest for cancer treatment research .
Antibacterial Applications
These derivatives have also shown promise in antibacterial applications. Some studies have compared the antibacterial effectiveness of oxadiazole derivatives to reference drugs like amoxicillin, indicating their potential use in combating bacterial infections .
Antifungal Activity
The antifungal activities of oxadiazole compounds have been evaluated against various fungal strains. They have been tested in comparison with commercial fungicides, suggesting their use in treating fungal infections .
Agricultural Use
In agriculture, 1,2,4-oxadiazole derivatives are being explored for their biological activity as chemical pesticides. They may offer efficient and low-risk options for controlling plant diseases .
Antiviral Properties
Some oxadiazole derivatives have demonstrated antiviral activity against strains like the Zika virus, showcasing their potential as antiviral agents .
Drug Design and Synthesis
These compounds are also used in drug design and synthesis, where their biological evaluation and docking studies are crucial for developing new pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)aniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.BrH/c9-7-3-1-6(2-4-7)8-10-5-12-11-8;/h1-5H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPPSSDKAGMJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



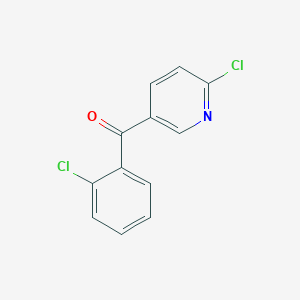


![2-chloro-N-{2-[4-(propan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B1421780.png)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1421782.png)
